Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and azetidine ring system. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other complex organic molecules .
Preparation Methods
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-oxo-2-azaspiro[3.3]heptane-6-carboxylate with an appropriate reagent to introduce the oxirane ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the rings.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a hydroxy group instead of an oxirane ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and biological properties .
Biological Activity
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1263285-88-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
This compound has the following molecular characteristics:
The biological activity of this compound is primarily attributed to its structural similarity to other azaspiro compounds that exhibit pharmacological properties. The presence of the azaspiro framework allows for potential interactions with biological targets, such as enzymes and receptors.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of azaspiro compounds, including tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives. In a study evaluating various azaspiro analogs, it was found that modifications in the structure significantly influenced their antibacterial efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Antitubercular Activity
Further research has indicated that certain derivatives of the azaspiro framework, including those similar to tert-butyl 2-oxa-6-azaspiro[3.3]heptane, may possess antitubercular properties. These compounds were designed as analogs of linezolid, a known antibiotic, and exhibited promising activity against Mycobacterium tuberculosis .
Case Studies and Research Findings
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Synthesis and Evaluation :
A study focused on synthesizing tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives demonstrated their potential as scaffolds for drug development. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against bacterial strains . -
Structure-Activity Relationship (SAR) :
The SAR analysis revealed that modifications in the functional groups attached to the azaspiro core could enhance biological activity. For instance, introducing electron-withdrawing groups improved the antibacterial potency of certain derivatives .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQAPPFRTPAGTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677290 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-88-6 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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